Sanfetrinem cilexetil

Tuberculosis In Vivo Efficacy Oral β-lactam

Procure Sanfetrinem cilexetil (GV 118819X) for research continuity. This oral trinem prodrug offers a unique combination of validated intracellular activity against Mycobacterium tuberculosis, a distinct profile as a weaker AmpC inducer than imipenem or meropenem, and demonstrated equipotency to a meropenem/amoxicillin-clavulanate combination in murine TB models. Its PK/PD characteristics enable robust oral dosing studies. Ensure your studies leverage the only β-lactam prodrug with this specific resistance-interaction and efficacy profile for TB and resistant pneumococcal research.

Molecular Formula C23H33NO8
Molecular Weight 451.5 g/mol
CAS No. 141646-08-4
Cat. No. B1680757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSanfetrinem cilexetil
CAS141646-08-4
SynonymsSanfetrinem cilexetil;  Sanfetrinem hexitel; 
Molecular FormulaC23H33NO8
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)OC(C)OC(=O)OC4CCCCC4)OC)O
InChIInChI=1S/C23H33NO8/c1-12(25)17-19-15-10-7-11-16(29-3)18(15)20(24(19)21(17)26)22(27)30-13(2)31-23(28)32-14-8-5-4-6-9-14/h12-17,19,25H,4-11H2,1-3H3/t12-,13?,15+,16+,17-,19-/m1/s1
InChIKeyQFEICXCLIGZEJB-IRVPUMQPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sanfetrinem Cilexetil (CAS 141646-08-4): A Tricyclic β-Lactam (Trinem) Prodrug for Oral Administration


Sanfetrinem cilexetil (CAS 141646-08-4), also designated GV 118819X, is the cilexetil ester prodrug of the trinem β-lactam sanfetrinem (GV 104326). As a trinem, it belongs to a distinct structural class of β-lactams that is neither a carbapenem nor a cephalosporin, possessing a unique tricyclic ring system [1]. This prodrug is designed to enable oral bioavailability of the active moiety sanfetrinem, which exerts its antibacterial effect via inhibition of bacterial penicillin-binding proteins (PBPs) [2].

Why Generic Substitution for Sanfetrinem Cilexetil Fails: Procurement Risks in Oral β-Lactam Selection


Direct substitution of sanfetrinem cilexetil with other oral β-lactams—including oral carbapenems like tebipenem pivoxil or penems like faropenem—is scientifically unsound due to quantifiable differences in resistance mechanisms, target affinity, and in vivo efficacy. Unlike many comparators, sanfetrinem demonstrates a unique combination of potent intracellular activity against Mycobacterium tuberculosis, a distinct β-lactamase interaction profile (notably, it is a weaker inducer of AmpC enzymes than imipenem or meropenem) [1], and proven efficacy in repurposing models for tuberculosis [2]. These differential characteristics, which are quantified in the evidence guide below, directly impact experimental outcomes and clinical development pathways, making product-specific procurement essential for research continuity and regulatory success.

Sanfetrinem Cilexetil Quantitative Differentiation: A Head-to-Head Evidence Guide for Scientific Procurement


Sanfetrinem Cilexetil vs. Meropenem/Amoxicillin-Clavulanate: Equipotent In Vivo Efficacy in Murine TB Model

In a direct preclinical efficacy study for tuberculosis repurposing, oral sanfetrinem cilexetil demonstrated equipotency to a combination of subcutaneous meropenem and oral amoxicillin/clavulanate in a murine model of infection [1]. This result is significant as it validates oral monotherapy with sanfetrinem cilexetil against a clinically relevant standard-of-care intravenous/oral combination.

Tuberculosis In Vivo Efficacy Oral β-lactam Repurposing

Sanfetrinem vs. Imipenem and Meropenem: Reduced Induction of AmpC β-Lactamases

A head-to-head study of β-lactamase interactions found that sanfetrinem (the active moiety of sanfetrinem cilexetil) is a weaker inducer of AmpC β-lactamases compared to both imipenem and meropenem. Specifically, sanfetrinem had a kcat of 0.00033 s⁻¹ for the Enterobacter cloacae AmpC enzyme, indicating slight lability, whereas imipenem and meropenem are known to be more stable but are also more potent inducers, which can lead to resistance via derepression [1]. The study explicitly concluded that sanfetrinem's interactions are similar to carbapenems 'except that it is a weaker inducer of AmpC types, with some tendency to select derepressed mutants, unlike imipenem and meropenem' [1].

Antimicrobial Resistance β-Lactamase AmpC Carbapenem

Sanfetrinem vs. Oral Cephalosporins (Cefixime, Cefpodoxime): Superior Stability Against TEM and SHV Extended-Spectrum β-Lactamases

In direct comparisons, sanfetrinem demonstrated superior stability to extended-spectrum β-lactamases (ESBLs) of the TEM and SHV families. Like imipenem, sanfetrinem retained full activity against bacterial isolates and transconjugants producing TEM-1, TEM-10, and various extended-spectrum TEM and SHV enzymes. In contrast, these same organisms were resistant to the oral cephalosporins cefixime and cefpodoxime [1].

ESBL β-Lactamase Stability Oral Antibiotics Gram-negative

Sanfetrinem Cilexetil vs. Standard β-Lactam Screening: Identified as Promising Oral Candidate for Intracellular Mtb

A targeted screening of β-lactams against intracellular Mycobacterium tuberculosis (Mtb) identified sanfetrinem cilexetil as a 'promising oral β-lactam candidate' [1]. This screening differentiated it from other β-lactams, including carbapenems, which are typically only administered intravenously and have limited intracellular penetration or stability [1]. The study highlighted its potent activity (MIC = 0.15 μM) against drug-sensitive Mtb and its efficacy in a murine model, positioning it as a leading oral candidate for TB treatment.

Tuberculosis Intracellular Pathogen Drug Screening Repurposing

Sanfetrinem vs. Imipenem/Meropenem: Equivalent In Vitro Potency Against Penicillin-Resistant S. pneumoniae

Against penicillin-resistant strains of Streptococcus pneumoniae, the activity of sanfetrinem was found to be superior to penicillin and comparable to that of the carbapenems imipenem and meropenem. The MICs at which 90% of strains were inhibited (MIC90) were ≤1 μg/ml for sanfetrinem and the carbapenems [1].

Streptococcus pneumoniae Penicillin-Resistance Carbapenem MIC

Best Research and Industrial Application Scenarios for Sanfetrinem Cilexetil


Tuberculosis Drug Discovery and Repurposing Research

Sanfetrinem cilexetil is a validated lead compound for oral TB therapy. Its unique ability to target intracellular Mycobacterium tuberculosis (Mtb) and its demonstrated equipotency to a meropenem/amoxicillin-clavulanate combination in a murine model [1] make it a critical reagent for research on novel TB regimens, particularly for studying oral β-lactams in this disease area.

β-Lactamase Interaction and Resistance Mechanism Studies

The compound serves as a valuable tool in studying β-lactamase evolution and resistance. Its distinct profile as a weak inducer of AmpC enzymes, compared to imipenem and meropenem, and its stability against TEM/SHV ESBLs [2] allow researchers to dissect specific resistance pathways and design strategies to mitigate resistance development.

Development of Oral Alternatives for Serious Gram-Positive Infections

With MIC90 values ≤1 μg/ml against penicillin-resistant Streptococcus pneumoniae [3], sanfetrinem cilexetil is a promising candidate for developing oral step-down therapies for community-acquired pneumonia and other infections where resistant pneumococci are a concern. Its oral bioavailability makes it a key comparator or lead in this therapeutic space.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Oral Prodrugs

As a well-characterized oral prodrug with published human pharmacokinetic data (e.g., Cmax of 2.47 μg/ml after a 500 mg dose) [4], sanfetrinem cilexetil is an excellent model compound for PK/PD studies. Researchers can use it to investigate the relationship between oral dosing, systemic exposure, and efficacy, or to validate new prodrug technologies.

Quote Request

Request a Quote for Sanfetrinem cilexetil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.